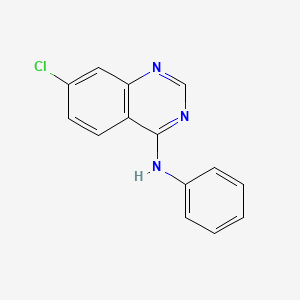

7-chloro-N-phenylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLRRAAMOVHEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346096 | |

| Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74303-34-7 | |

| Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Structure Activity Relationship Sar Investigations

Rational Drug Design Principles for Quinazoline (B50416) Derivatives

Rational drug design for quinazoline derivatives often begins with identifying a biological target, such as an enzyme implicated in a disease pathway. nih.gov For many quinazoline-based drugs, the targets are protein kinases, a family of enzymes that regulate numerous cellular processes. ekb.eg The 4-anilinoquinazoline (B1210976) scaffold, a key feature of the subject compound, is particularly effective as a kinase inhibitor. It functions as an ATP-competitive inhibitor by occupying the ATP-binding site of the kinase. The quinazoline ring system mimics the adenine (B156593) part of ATP and typically forms one or more crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. researchgate.net

The design process involves iterative modifications of the quinazoline scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.gov By understanding the three-dimensional structure of the target's active site, medicinal chemists can introduce specific substituents onto the quinazoline ring to exploit additional binding pockets, thereby improving affinity and selectivity for the target enzyme over other related kinases. researchgate.netmdpi.com This structure-based approach minimizes off-target effects and is a cornerstone of modern drug discovery. nih.gov

Influence of Substituents on the Quinazoline Ring System

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for elucidating these effects and guiding the design of more potent and selective compounds. mdpi.com

The substitution at the C-7 position of the quinazoline ring plays a significant role in modulating the compound's activity. In the case of 7-chloro-N-phenylquinazolin-4-amine, the chlorine atom at this position is critical. While electron-donating groups at C-6 and/or C-7 are often cited as improving the binding activity of the quinazoline's N1 and N3 atoms within the target's binding pocket, the presence of a halogen like chlorine can also be beneficial. researchgate.netmdpi.com

The 7-chloro substituent can influence activity through several mechanisms:

Electronic Effects : As an electron-withdrawing group, it can alter the electron density of the quinazoline ring system, potentially affecting the strength of the key hydrogen bond interactions at the N1 position.

Steric and Hydrophobic Interactions : The chloro group can occupy a specific hydrophobic pocket within the enzyme's active site, leading to enhanced binding affinity.

Modulation of Physicochemical Properties : It can affect the molecule's solubility and metabolic stability.

For instance, in a series of 2,3-diaryl quinazolinones designed as anti-inflammatory agents, the compound 7-chloro-3-(4-methanesulfonyl-phenyl)-2-phenyl-3H-quinazolin-4-one emerged as one of the most active compounds, highlighting the positive contribution of the C-7 chloro group. nih.gov Similarly, studies on quinazolinone derivatives have shown that the presence of a halogen atom at the C-6 or C-8 positions can enhance antimicrobial activities, and this principle often extends to the C-7 position. nih.gov The synthesis of various 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones has been pursued to develop potent anti-inflammatory and analgesic agents. researchgate.net

The N-phenyl group at the 4-position, also known as the 4-anilino moiety, is a cornerstone for the activity of many quinazoline-based kinase inhibitors. nih.gov This group typically extends into a hydrophobic region of the ATP-binding site, and its orientation and substitution pattern are critical for potency and selectivity. mdpi.com

SAR studies have consistently shown that:

The Anilino Linker is Crucial : Replacing the 4-anilino moiety with other groups often leads to a decrease in activity. mdpi.com

Substitutions on the Phenyl Ring : Introducing small substituents, particularly halogens (fluoro, chloro, bromo), at the meta- (3') or para- (4') positions of the aniline (B41778) ring is generally advantageous for activity. mdpi.com For example, the 3-chloro-4-fluoro-aniline substitution pattern is found in several potent EGFR inhibitors. mdpi.com

Bulky Groups : Larger substituents can be used to probe for additional binding pockets and enhance selectivity. For instance, incorporating urea (B33335) or thiourea-based groups at the terminal phenyl ring can lead to dual inhibition of multiple kinases, such as EGFR and VEGFR. mdpi.com

Modifications at other positions of the quinazoline scaffold are also vital for optimizing biological activity.

C-2 Position : Substituents at this position can significantly influence activity. The presence of methyl, amine, thiol, or substituted phenyl groups at C-2 has been shown to be essential for antimicrobial and other biological activities. nih.govresearchgate.net The steric factor of the C-2 phenyl substituent can also direct the regioselectivity of further reactions on the quinazoline ring. researchgate.net

C-3 Position : The N-3 position is another key site for modification. Introducing substituted aromatic rings, amine, urea, or thiourea (B124793) groups at this position is crucial for the anti-inflammatory, analgesic, and antimicrobial properties of quinazolin-4-one derivatives. nih.govjapsonline.com

C-6 Position : This position is frequently modified to enhance potency. Electron-donating groups, such as methoxy (B1213986) or more complex hydrophilic side chains, can improve water solubility and introduce new interactions with the target enzyme. mdpi.com For example, moving from a methoxy group to a bulkier hydrophilic amino substituent at C-6 or C-7 can improve pharmacokinetic properties. mdpi.com

C-8 Position : The C-8 position is also a key site for substitution. The presence of halogen atoms or other small, electron-rich substituents can enhance inhibitory potency. researchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinazoline Derivatives

| Position | Substituent Type | General Effect on Activity | References |

| C-2 | Methyl, Thiol, Phenyl | Essential for various biological activities. | nih.govresearchgate.net |

| N-3 | Substituted Phenyl, Urea, Thiourea | Important for anti-inflammatory and antimicrobial activity. | nih.govjapsonline.com |

| N-4 | Anilino (N-phenyl) | Crucial for kinase inhibition; replacement often decreases activity. | mdpi.com |

| meta/para-Halogens on Phenyl | Generally enhances antiproliferative activity. | mdpi.com | |

| C-6 | Alkoxy, Amide, Hydrophilic chains | Enhances potency, selectivity, and solubility. | mdpi.com |

| C-7 | Chloro, Electron-donating groups | Modulates electronic properties and exploits hydrophobic pockets. | mdpi.comnih.gov |

| C-8 | Halogen, Electron-rich groups | Can improve inhibitory potency. | researchgate.net |

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For quinazoline derivatives, these models help distill the complex SAR data into a simple 3D representation of key chemical features.

A typical pharmacophore model for a quinazoline-based kinase inhibitor includes:

One or two Hydrogen Bond Acceptors : Corresponding to the N1 and/or N3 atoms of the quinazoline ring, which interact with the hinge region of the kinase.

An Aromatic Ring Feature : Representing the quinazoline core itself.

A Hydrophobic/Aromatic Feature : Corresponding to the 4-anilino group.

Additional Hydrogen Bond Donors/Acceptors or Hydrophobic Features : Depending on the specific substitutions on the scaffold.

For example, a 3D-QSAR-based pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors, designated AAAHR_1, consisted of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). researchgate.net Such models are invaluable for virtual screening of large chemical databases to identify novel compounds with a high probability of being active, thus accelerating the drug discovery process. researchgate.net

Table 2: Common Pharmacophoric Features for Quinazoline Derivatives

| Feature | Corresponding Structural Moiety | Role in Binding | References |

| Hydrogen Bond Acceptor (A) | Quinazoline N1 and N3 atoms; Carbonyl oxygen in quinazolinones | Hinge-binding in kinases; Interaction with key residues | researchgate.netresearchgate.net |

| Aromatic Ring (R) | Quinazoline bicyclic system; N-4 Phenyl ring | π-stacking interactions; Occupying hydrophobic pockets | researchgate.net |

| Hydrophobic Group (H) | C-4 Phenyl ring; Alkyl or aryl substituents | Van der Waals interactions in hydrophobic pockets | researchgate.net |

| Hydrogen Bond Donor (D) | Amine linker at C-4; Substituents with -NH or -OH groups | Formation of additional hydrogen bonds with target | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, both 2D and 3D-QSAR studies have been extensively used to understand the physicochemical properties that govern their potency. nih.govresearchgate.net

In a typical QSAR study, molecular descriptors are calculated for a set of quinazoline analogues with known activities. These descriptors quantify various aspects of the molecular structure, such as:

Steric properties (e.g., Molar Refractivity, MR)

Electronic properties (e.g., Dipole Moment, Atomic Charges)

Hydrophobic properties (e.g., logP)

Topological indices

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.net

For instance, a 3D-QSAR study on 4-anilinoquinazoline derivatives as EGFR inhibitors found that both steric and electrostatic fields were significant contributors to the activity. nih.gov The resulting models can generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) would be favorable or unfavorable for activity, providing direct guidance for designing new, more potent molecules. nih.gov The predictive power of these models is rigorously validated using internal (cross-validation, e.g., q²) and external (test set prediction, e.g., R²_pred) validation techniques to ensure their robustness and reliability. researchgate.net

Correlation of Structural Features with Biological Potency

The biological potency of this compound and its derivatives is highly dependent on the nature and position of substituents on both the quinazoline ring and the N-phenyl group. Structure-activity relationship (SAR) studies have demonstrated that the quinazoline scaffold exhibits considerable tolerance for substitutions at the 6- and 7-positions. nih.gov

The presence of a chlorine atom at the 7-position of the quinazoline ring is a key structural feature. This substitution is often explored in the development of kinase inhibitors. ekb.eg For instance, the synthesis of 7-chloro-substituted quinazoline derivatives has been a strategy in creating potent inhibitors. ekb.eg

The N-phenyl group at the 4-position is crucial for activity, and its substitution pattern significantly influences the compound's inhibitory profile. Studies on related N-phenylquinazolin-4-amine hybrids have shown that modifications to this phenyl ring can lead to potent dual inhibitors of targets like VEGFR-2 and HDAC. nih.gov For example, a series of 4-aminoquinazoline derivatives were synthesized and tested for anticancer activity, revealing that the nature of the substituent on the aniline ring dictates the potency. scispace.com Compounds with specific methoxy substitutions on the phenyl ring showed enhanced activity against breast cancer cell lines. scispace.com

The following table summarizes the structure-activity relationships of various N-phenylquinazolin-4-amine derivatives, highlighting the impact of different substituents on their biological activity.

| Compound Class | Target | Key Structural Features for Potency | Reference |

| N-phenylquinazolin-4-amine hybrids | VEGFR-2/HDAC | Hybrids with hydroxamic acid moieties. | nih.gov |

| 4-aminoquinazoline derivatives | Anticancer (MCF-7) | 3,4-dimethoxyphenyl or 2,4,6-trichlorophenyl substitutions on the N-phenyl ring. | scispace.com |

| 2-phenylquinazolin-4-amine (B85525) derivatives | NQO1 induction | A structurally rigid substituent on the N-phenylamino group. | tandfonline.com |

| 6,7-disubstituted-4-(arylamino) quinazolines | EphA2 Kinase | 7-(morpholin-2-ylmethoxy) group. | ekb.eg |

Prediction of Inhibitor-Binding Profiles

Computational methods, including three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking, are instrumental in predicting the inhibitor-binding profiles of quinazoline derivatives. scispace.comacs.org These techniques provide insights into the molecular interactions between the inhibitor and its target protein, guiding the design of more potent and selective compounds.

Molecular docking simulations have been used to understand the binding modes of N-phenylquinazolin-4-amine derivatives within the active sites of kinases like VEGFR-2. nih.govtandfonline.com These studies often reveal key hydrogen bond interactions and hydrophobic contacts that are essential for binding affinity. For example, docking studies of N-phenylquinazolin-4-amine hybrids identified a common mode of interaction at the active sites of both VEGFR-2 and histone deacetylase-like protein (HDLP), supporting the hypothesis of dual inhibitory action. nih.gov

A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of (aryloxy)quinazoline ureas to rationalize their activity against VEGFR-2. acs.org This model, based on the docking of lead compounds into the ATP-binding site, helped predict the inhibitor-binding profiles and directed the synthesis of new, more effective analogs. acs.org

The table below illustrates findings from predictive binding profile studies on related quinazoline compounds.

| Compound Series | Target | Predictive Method | Key Findings | Reference |

| N-phenylquinazolin-4-amine hybrids | VEGFR-2/HDLP | Molecular Docking | Common binding mode suggested dual inhibition. | nih.gov |

| (Aryloxy)quinazoline ureas | VEGFR-2 | QSAR Analysis | Model directed the synthesis of potent inhibitors by predicting binding profiles. | acs.org |

| 2-chloro-N-phenylquinazolin-4-amine derivatives | VEGFR-2 | Molecular Docking | Identified critical hydrogen bonds with active site residues like Glu885 and Asp1046. | tandfonline.com |

Quantum Mechanical Pairwise-Interaction Energies in SAR

To achieve a more detailed and accurate understanding of structure-activity relationships, quantum mechanical (QM) methods are employed. Specifically, the calculation of pairwise-interaction energies between an inhibitor and individual amino acid residues in the target's active site provides a quantitative measure of the forces driving binding.

A study focusing on 76 N-phenylquinazolin-4-amine inhibitors of the epidermal growth factor receptor (EGFR) kinase utilized a structure-based QM-QSAR model. nih.govresearchgate.net This approach involved docking the inhibitors into the EGFR active site, followed by QM optimization. nih.govresearchgate.net The pairwise interaction energies with each active site residue were then computed. nih.govresearchgate.net

The resulting QM-QSAR model demonstrated superior predictive performance compared to standard QSAR methodologies like CoMFA and CoMSIA. nih.gov The descriptor coefficients from the QM-QSAR models allowed for a detailed rationalization of the SAR at the active site, highlighting which interactions contribute positively or negatively to the binding affinity. nih.govresearchgate.net This level of insight is crucial for guiding subsequent design iterations to optimize inhibitor potency. nih.govresearchgate.net The study confirmed that this QM-based method could generate more accurate and interpretable QSAR models for this class of compounds. nih.gov

| Method | Target | Key Application | Outcome | Reference |

| QM-QSAR | EGFR Kinase | Generation of structure-based QSAR models for N-phenylquinazolin-4-amine inhibitors. | More accurate and interpretable models compared to standard methods; detailed rationalization of active site SAR. | nih.govresearchgate.net |

| QM Pairwise Decomposition | Protein Kinase B | Calculation of residue-based contributions to binding affinity. | Identification of key residues (e.g., Met166, Thr97, Glu114) critical for ligand binding and discriminating potency. | nih.gov |

Biological Targets and Molecular Mechanisms of Action

Protein Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cellular processes. The 7-chloro-N-phenylquinazolin-4-amine framework has been a focal point for the development of inhibitors targeting various kinases involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a central role in cell growth, survival, and differentiation. nih.govtandfonline.com Overexpression and aberrant signaling of EGFR are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention. nih.govgoogle.comresearchgate.net The this compound scaffold has been extensively investigated for its EGFR inhibitory potential. tandfonline.comresearchgate.netnih.gov

Derivatives of this scaffold have demonstrated significant inhibitory activity against EGFR. For instance, compounds incorporating the 7-chloro-quinazoline moiety have shown potent antiproliferative effects. researchgate.net The presence of a chloro group at the 7-position of the quinazoline ring is often associated with enhanced cytotoxic effects. nih.gov The fundamental structure of N-phenylquinazolin-4-amines allows them to act as lead compounds for EGFR kinase inhibition. researchgate.net Key structural features for potent activity include the -NH- linker at the 4-position and the N1 of the quinazoline ring, which can form crucial hydrogen bonds within the EGFR active site. researchgate.net

The primary mechanism by which many this compound derivatives inhibit EGFR is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. acs.orgnih.gov By occupying this site, these inhibitors prevent the natural substrate, ATP, from binding, thereby blocking the autophosphorylation of the kinase and subsequent downstream signaling pathways that drive cell proliferation. researchgate.net Molecular docking studies have consistently shown that the quinazoline moiety acts as an excellent hinge-binding element, occupying the ATP binding domain of the kinase. nih.govresearchgate.net The N-phenylquinazolin-4-amine series of compounds are expected to bind to the ATP site in a manner similar to established EGFR inhibitors like erlotinib. researchgate.net Rational design and quantitative structure-activity relationship (QSAR) studies have helped in understanding the pharmacophoric requirements for these derivatives to effectively inhibit the EGFR-tyrosine kinase. researchgate.net

While competitive ATP inhibition is the predominant mechanism, there is also evidence suggesting that certain quinazoline derivatives may exert their effects through allosteric modulation of kinase activity. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. google.com This can be a particularly advantageous strategy, especially in overcoming resistance mutations that arise in the ATP-binding site. google.com Some quinazolin-4(3H)-one derivatives have been identified as acting as ATP non-competitive type-II inhibitors against certain kinases, which suggests a potential for allosteric interaction. nih.govtandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another critical tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net The this compound scaffold has also been explored for its ability to inhibit VEGFR-2.

Several studies have reported the design and synthesis of quinazoline derivatives as potent VEGFR-2 inhibitors. nih.govresearchgate.net For example, a series of N-phenylquinazolin-4-amine hybrids were designed as dual inhibitors of VEGFR-2 and other enzymes. nih.gov The quinazoline moiety is recognized as a key feature for binding to the ATP domain of the VEGFR-2 enzyme. researchgate.net Research has shown that derivatives with electron-withdrawing groups, such as a chloro group, can exhibit significant VEGFR-2 inhibitory activity. researchgate.net In some instances, these compounds have shown inhibitory potency comparable to the established VEGFR-2 inhibitor, sorafenib. nih.gov For example, certain 2-chloro-N-phenylquinazolin-4-amine derivatives have demonstrated promising VEGFR-2 inhibition at submicromolar concentrations. tandfonline.com

Table 1: VEGFR-2 Inhibition by this compound Derivatives

| Compound ID | Description | IC50 (µM) against VEGFR-2 | Reference |

|---|---|---|---|

| 5p | A 7-unsubstituted quinazoline derivative | 0.117 | nih.gov |

| 6fd | N-phenylquinazolin-4-amine hybrid | 0.074 | nih.gov |

| 3f | 2-chloro-N-phenylquinazolin-4-amine derivative | >0.09 | tandfonline.com |

| 3h | 2-chloro-N-phenylquinazolin-4-amine derivative | >0.09 | tandfonline.com |

| 3i | 2-chloro-N-phenylquinazolin-4-amine derivative | >0.09 | tandfonline.com |

| 3j | 2-chloro-N-phenylquinazolin-4-amine derivative | >0.09 | tandfonline.com |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-II Selectivity)

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in pathological inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While the primary focus for the this compound scaffold has been on protein kinase inhibition, the broader quinazoline chemical class has been investigated for COX inhibitory activity. Generally, COX-2 inhibitors contain two adjacent phenyl rings on a central core. nih.gov A key feature for COX-2 selectivity is often a methanesulfonyl or a similar pharmacophore on one of the phenyl rings, which can fit into a secondary pocket present in the COX-2 active site. nih.gov Although direct and extensive studies on this compound itself as a selective COX-2 inhibitor are not widely reported in the provided context, the structural features of some quinazoline derivatives align with those required for COX inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. jpionline.org Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. jpionline.orgnih.gov

The quinazoline scaffold has been identified as a promising framework for the development of DHFR inhibitors. nih.gov Several studies have synthesized and evaluated quinazoline derivatives for their ability to inhibit DHFR from various sources, including bacterial and human. nih.govnih.gov For instance, certain quinazolinone derivatives have shown potent inhibitory activity against Staphylococcus aureus DHFR and Escherichia coli DHFR. nih.gov Some compounds have also demonstrated significant inhibition of human DHFR, with IC50 values in the sub-micromolar range. nih.gov The binding of these inhibitors is often facilitated by interactions with key amino acid residues within the DHFR active site. scirp.org While the provided search results highlight the potential of the broader quinazoline and quinazolinone classes as DHFR inhibitors, specific inhibitory data for the exact "this compound" compound against DHFR is not explicitly detailed. However, the general activity of the scaffold suggests its potential in this area.

Table 2: DHFR Inhibition by Quinazolinone Derivatives

| Compound ID | Target DHFR | IC50 (µM) | Reference |

|---|---|---|---|

| 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 | nih.gov |

| 3e | Escherichia coli DHFR | 0.158 ± 0.01 | nih.gov |

| 3e | Human DHFR | 0.527 ± 0.028 | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

DNA Gyrase Inhibition

Quinazoline derivatives have been identified as a class of bacterial DNA gyrase inhibitors. nih.govacs.org Specifically, a related compound, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, has been shown to strongly inhibit the activity of E. coli DNA gyrase with an IC50 value of approximately 7 μM. nih.govacs.org The mechanism of action for this type of inhibitor is believed to be the stabilization of the enzyme-DNA cleavage complex, which leads to DNA breaks and nicks, effectively acting as a bacterial DNA gyrase poison. nih.govacs.org While some quinazolinone derivatives have shown significant inhibitory activity against bacterial DNA gyrase, others have been designed as fluoroquinolone-like inhibitors of both bacterial gyrase and DNA topoisomerase IV. bohrium.comrsc.org

USP1/UAF1 Deubiquitinase Inhibition

The ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 (USP1-associated factor 1) is a critical regulator of the DNA damage response and has emerged as a promising target in cancer therapy. nih.govacs.orgd-nb.info Small-molecule inhibitors of the USP1/UAF1 deubiquitinase complex have been identified through high-throughput screening. nih.gov One such inhibitor, ML323, demonstrates potent and selective inhibition of USP1/UAF1 with an IC50 of 76 nM. nih.gov This inhibition is allosteric and leads to the accumulation of monoubiquitinated PCNA and FANCD2, key proteins in DNA translesion synthesis and the Fanconi anemia pathway. acs.orgnih.gov Notably, pimozide, a compound related to the quinazoline class, has been identified as a selective, noncompetitive inhibitor of USP1/UAF1 with a Ki of 0.5 μM. nih.gov This inhibition can reverse cisplatin (B142131) resistance in non-small cell lung cancer cells. nih.gov The inhibition of USP1/UAF1 by these compounds underscores the potential of targeting this deubiquitinase complex to enhance the efficacy of DNA-damaging anticancer drugs. nih.govnih.gov

Modulation of Cellular Pathways

Induction of Cell Cycle Arrest (e.g., G2/M phase, G1 phase)

Several quinazoline derivatives have been shown to induce cell cycle arrest, a key mechanism for their anticancer activity. For instance, certain 4-(N-cyclo)aminophenylquinazolines cause cell cycle arrest in the G2/M phase. acs.org This effect is consistent with the mechanism of action of microtubule-targeting agents. acs.org Similarly, some 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives and 6,7-dimethoxy-N-phenylquinazolin-4-amines also induce G2/M phase arrest. mdpi.comnih.gov In contrast, other 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase at higher concentrations. mdpi.com The specific phase of cell cycle arrest can depend on the substitution pattern of the quinazoline core. For example, some 2-phenylquinazolin-4-yl 4-methylbenzenesulfonate (B104242) derivatives have been shown to arrest the cell cycle in the G2/M phase. researchgate.net This disruption of the normal cell cycle progression is a significant contributor to the antiproliferative effects of these compounds. mdpi.comnih.gov

Microtubule Polymerization Inhibition

A significant mechanism of action for several quinazoline-based compounds is the inhibition of microtubule polymerization. acs.orgmdpi.com These compounds often act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. acs.orgnih.gov This binding disrupts the assembly of microtubules, which are essential for cell division, leading to mitotic arrest. acs.orgmdpi.com For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM and significantly inhibits colchicine binding. acs.org The substitution pattern on the quinazoline ring, such as the presence of a 2-CH3 group or a 2-H, can influence the activity at the colchicine site of tubulin. nih.gov The disruption of microtubule dynamics by these quinazoline derivatives is a key factor in their ability to induce cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents, and quinazoline derivatives are no exception. nih.govnih.gov The apoptotic process can be triggered through either the intrinsic (mitochondrial) or extrinsic pathway. nih.gov In the case of some 6,7-dimethoxy-N-phenylquinazolin-4-amine derivatives, apoptosis is induced via the intrinsic pathway. nih.gov This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and 7, leading to nuclear fragmentation. nih.gov Similarly, certain quinazolinedione derivatives induce apoptosis in breast cancer cells through the intrinsic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by these compounds is often a consequence of other cellular events they trigger, such as cell cycle arrest and the inhibition of microtubule polymerization. mdpi.comresearchgate.net For instance, 7-chloro-(4-thioalkylquinoline) derivatives have also been shown to induce apoptosis. mdpi.com

Nrf2-ARE Pathway Activation and NQO1 Induction

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. tandfonline.comtandfonline.comisciii.es Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. tandfonline.comtandfonline.com However, in the presence of inducers, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.comtandfonline.comisciii.esresearchgate.net

Novel 2-phenylquinazolin-4-amine (B85525) derivatives have been designed and synthesized as inducers of NQO1. tandfonline.comtandfonline.com These compounds are thought to act by inhibiting the Keap1-Nrf2 protein-protein interaction, which leads to the accumulation of Nrf2 and subsequent induction of NQO1 gene expression. tandfonline.comnih.gov Molecular docking studies have shown that these derivatives can bind to key amino acids in the Nrf2-binding site of Keap1. tandfonline.comnih.gov One particularly potent analogue demonstrated a dose-dependent induction of NQO1 with a concentration for doubling activity (CD value) of 0.4 μM. tandfonline.com This activation of the Nrf2-ARE pathway and the resulting induction of NQO1 highlight the potential of these quinazoline derivatives as cytoprotective agents. tandfonline.comnih.gov

Data Tables

Table 1: Inhibition of DNA Gyrase and USP1/UAF1 by Quinazoline Derivatives

| Compound/Derivative Class | Target Enzyme | IC50/Ki Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli DNA Gyrase | ~7 μM (IC50) | Stabilization of enzyme-DNA cleavage complex | nih.govacs.org |

| Pimozide | USP1/UAF1 | 0.5 μM (Ki) | Noncompetitive inhibition | nih.gov |

Table 2: Modulation of Cellular Pathways by Quinazoline Derivatives

| Compound/Derivative Class | Cellular Pathway | Effect | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| 4-(N-cyclo)aminophenylquinazolines | Cell Cycle | G2/M phase arrest | - | acs.org |

| 2-Substituted 2,3-dihydroquinazolin-4(1H)-ones | Cell Cycle | G2/M phase arrest | - | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | Cell Cycle | G0/G1 phase arrest | - | mdpi.com |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Microtubule Polymerization | Inhibition | Tubulin | acs.org |

| 6,7-dimethoxy-N-phenylquinazolin-4-amines | Apoptosis | Induction (Intrinsic pathway) | Caspase-9, Caspase-3, Caspase-7 | nih.gov |

| Quinazolinedione derivatives | Apoptosis | Induction (Intrinsic pathway) | Caspase-9, p53, Bcl-2 | nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

A review of the scientific literature did not yield specific data on the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase-1 (PARP1). While various derivatives of the quinazoline and quinazolinone scaffolds have been investigated as PARP1 inhibitors, research specifically identifying and quantifying the PARP1 inhibitory potential of this compound is not available in the reviewed sources. nih.govrsc.orgnih.gov Studies on related compounds often involve significant structural modifications to the quinazoline core to achieve potent PARP1 inhibition. nih.govrsc.org

Bromodomain Containing Protein 4 (BRD4) Inhibition

There is no specific information available in the reviewed scientific literature regarding the inhibition of Bromodomain Containing Protein 4 (BRD4) by this compound. Research into quinazoline-based BRD4 inhibitors has typically focused on other structural analogs, such as those with a 4-phenylquinazoline (B11897094) skeleton or dual-target inhibitors derived from different quinazolinone scaffolds. nih.govnih.gov These studies highlight the importance of specific structural features, which differ from this compound, for effective binding and inhibition of BRD4.

mGlu7 Receptor Modulation

Specific research detailing the modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) by this compound is not present in the available scientific literature. Studies on the interaction between quinazoline-based compounds and the mGlu7 receptor have centered on quinazolin-4-one derivatives, which possess a different chemical structure. For instance, compounds like ALX-171, a 2,3,6-substituted quinazolin-4-one, have been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govresearchgate.net However, this activity has not been reported for the specific chemical entity this compound.

Binding Site Characterization and Interaction Profiles

Given the absence of confirmed biological data for the interaction of this compound with PARP1, BRD4, or the mGlu7 receptor, a characterization of its binding site and interaction profile with these specific targets cannot be provided. Detailed binding site analysis, including the identification of key amino acid residues and the nature of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), is contingent upon experimental evidence of direct binding and biological activity, which is not available for this compound in relation to the specified targets in the reviewed literature.

Computational Chemistry Approaches in Quinazoline Research

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazoline (B50416) research, it is extensively used to predict how these compounds bind to the active sites of various protein kinases and other biological targets.

Molecular docking studies are crucial for predicting the binding affinity and mode of interaction between a ligand, such as a quinazoline derivative, and its target protein. These simulations help in understanding the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds. For instance, docking studies on N-phenylquinazolin-4-amine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase have been performed to understand their inhibitory mechanism. researchgate.net

The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations. The results can guide the synthesis of novel derivatives with improved potency. Docking simulations of various quinazoline derivatives have been successfully employed to predict their interactions with a range of biological targets, including:

Kinesin spindle protein (Eg5) nih.gov

Kelch-like ECH-associated protein 1 (Keap1) tandfonline.comtandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tandfonline.comnih.gov

Tubulin nih.gov

DNA gyrase lums.ac.ir

Cyclooxygenase-II (COX-II) scispace.com

p38α Mitogen-Activated Protein Kinase (MAPK) rsc.org

In a study involving 2-phenylquinazoline-4-amine derivatives as potential Keap1-Nrf2 protein-protein interaction inhibitors, docking results showed that the compounds could effectively bind to the Keap1 binding site, which is essential for their cytoprotective activity. tandfonline.com Similarly, docking of N-phenylquinazolin-4-amine hybrids into the active sites of VEGFR-2 and Histone Deacetylase-Like Protein (HDLP) suggested a common mode of interaction, supporting the hypothesis of dual inhibitory action. nih.gov

A critical aspect of molecular docking is the conformational analysis of the ligand-receptor complex, which examines the spatial arrangement of the ligand within the binding pocket. This analysis helps in identifying the most stable and energetically favorable binding pose. For a series of 76 N-phenylquinazolin-4-amine inhibitors of EGFR, docking studies illustrated the common binding modes within the receptor's active site. researchgate.net

The selection of the most plausible binding conformation is often based on scoring functions, which estimate the binding free energy, and root-mean-square deviation (RMSD) values. tandfonline.comrsc.org In some studies, the final presented poses are carefully chosen based not only on favorable docking scores but also on their stability observed during subsequent molecular dynamics simulations. tandfonline.com This dual approach provides a more accurate representation of the actual conformational preference of the ligand in the dynamic environment of the binding pocket. tandfonline.com This comprehensive analysis is vital for understanding how subtle changes in the ligand's structure can influence its orientation and interaction with the receptor, ultimately affecting its biological activity.

A significant outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the N-phenylquinazolin-4-amine scaffold, various studies have pinpointed key residues in different target proteins that are essential for high-affinity binding.

For example, in the EGFR kinase domain, hydrogen bonding with the backbone of Gln768 and Met769 is a common feature observed for many quinazoline inhibitors. researchgate.net In the colchicine (B1669291) binding site of tubulin, the N4-phenyl group of quinazoline derivatives has been shown to engage in hydrophobic interactions with residues like Alaα180 and Valα181. nih.gov The identification of these key interactions provides a detailed map of the binding site, which is invaluable for structure-based drug design, allowing for the targeted modification of ligands to enhance their binding affinity and selectivity.

The following table summarizes key amino acid interactions for quinazoline derivatives with various protein targets as identified through molecular docking studies.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| EGFR Kinase | Gln768, Met769, Asp831, Thr766 | Hydrogen Bonding | researchgate.net |

| Keap1 | Arg415 | Arene-Cation | tandfonline.comtandfonline.com |

| Tyr525 | Arene-Arene | tandfonline.comtandfonline.com | |

| Ser508, Ser555, Ser602 | Hydrogen Bonding | tandfonline.com | |

| Tubulin | Cys241 | Hydrogen Bonding | acs.org |

| Leuβ252, Leuβ255, Alaα180, Valα181 | Hydrophobic/van der Waals | nih.govacs.org | |

| p38α MAPK | Met109, Thr106 | Hydrogen Bonding | rsc.org |

| DNA Gyrase B | Asn46, Arg136 | Hydrogen Bonding | lums.ac.ir |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | tandfonline.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions.

Studies on quinazoline derivatives targeting VEGFR-2 have utilized 200-nanosecond MD simulations to evaluate the dynamic stability and interaction patterns of the ligand-protein complexes. tandfonline.com These simulations can reveal important dynamic behaviors, such as fluctuations in ligand position and changes in protein conformation, which are not captured by static docking methods. Analysis of the simulation trajectory, including the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provides insights into the stability of the complex. tandfonline.comnih.gov For instance, MD simulations of quinazoline derivatives complexed with EGFR have been used to compare the stability of different ligand-protein complexes, showing that compounds with higher anti-proliferative activity form more stable complexes with the active site residues over the simulation time. nih.gov These dynamic studies are essential for validating docking results and for gaining a more realistic understanding of the molecular recognition process. conicet.gov.armdpi.com

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations provide the most accurate description of electronic structure and are used to study chemical reactions and intermolecular interactions with high precision. In drug design, QM methods are often applied to smaller, critical regions of the system, such as the ligand and the immediate active site residues.

To achieve a more accurate representation of the interaction energies and geometries within the protein's active site, researchers employ QM optimization on a cluster model of the ligand-active site complex. This approach was used for a series of 76 N-phenylquinazolin-4-amine inhibitors of EGFR. researchgate.net In this study, the inhibitors were first docked, and then a cluster model of approximately 300 atoms, representing the ligand and the surrounding active site, was created. researchgate.net

The geometry of this cluster was then optimized using QM methods, specifically at the M062X/6-31G(d,p) level of theory. researchgate.net Following optimization, pairwise interaction energies between the ligand and each active site residue were computed. researchgate.net These QM-derived interaction energies were then used to build highly predictive Quantitative Structure-Activity Relationship (QSAR) models. The resulting models were more accurate and interpretable than those built using standard methods, allowing for a detailed rationalization of the structure-activity relationship at the active site. researchgate.net This level of detailed energetic and structural analysis is crucial for the fine-tuning of lead compounds to maximize their potency and selectivity.

Computation of Pairwise Interaction Energies

A significant advancement in understanding the binding of quinazoline derivatives is the use of high-level quantum mechanical (QM) calculations to determine pairwise interaction energies between a ligand and individual amino acid residues in a protein's active site. This method offers a detailed and interpretable basis for creating quantitative structure-activity relationship (QSAR) models.

In a study focused on a series of 76 N-phenylquinazolin-4-amine inhibitors of the epidermal growth factor receptor (EGFR) kinase, researchers employed a structure-based QM-QSAR approach. researchgate.net This involved docking the inhibitors into the EGFR active site, followed by QM optimization of the ligand-protein complex. researchgate.net The core of this method is the computation of interaction energies between the inhibitor and each residue in the active site. researchgate.net These energies are then used as descriptors to build predictive QSAR models.

The QM-based model, developed at the M062X/6-31G(d,p) level of theory, demonstrated superior predictive power compared to standard QSAR methodologies like CoMFA and CoMSIA. researchgate.net The resulting model's descriptor coefficients allow for a precise rationalization of the SAR, highlighting which specific interactions contribute positively or negatively to the binding affinity. researchgate.net This level of detail is crucial for guiding subsequent design iterations to optimize inhibitor potency. researchgate.net

Table 1: Key Aspects of the QM-QSAR Methodology for N-phenylquinazolin-4-amine Inhibitors

| Parameter | Description |

|---|---|

| Compound Class | N-phenylquinazolin-4-amine inhibitors of EGFR kinase. researchgate.net |

| Methodology | Structure-based Quantum Mechanical (QM) QSAR. researchgate.net |

| QM Level of Theory | M062X/6-31G(d,p) for optimization of a ~300 atom active site model. researchgate.net |

| Descriptors | Pairwise interaction energies computed between the inhibitor and each active site residue. researchgate.net |

| Modeling Technique | Partial Least Squares (PLS) used to correlate descriptors with activity. researchgate.net |

| Outcome | A highly predictive and interpretable QSAR model (r² ~ 0.7) that rationalizes SAR at the residue level. researchgate.net |

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational techniques in modern drug discovery, allowing for the rapid evaluation of large compound libraries against a specific biological target. These methods are particularly valuable for scaffolds like quinazoline, which are known to be biologically active in various contexts. globalresearchonline.net

The process typically begins with the creation of a library of virtual compounds, which can be based on a core structure like quinazoline or quinazolinone. These molecules are then computationally "docked" into the binding site of a target protein. Virtual screening tools, such as Pyr-x, utilize scoring functions to estimate the binding affinity of each compound. scispace.com The results, often expressed in kcal/mol, help prioritize molecules for synthesis and further testing. scispace.com

For example, one in silico study screened a library of 15 bioactive molecules, including quinazoline and its derivatives, against a human coronavirus receptor. scispace.com The screening identified 3-amino-2-phenylquinazolin-4(3H)-one as having the most favorable binding affinity among the tested compounds. scispace.com Such studies demonstrate the power of virtual screening to identify promising hit compounds from a diverse set of molecules. globalresearchonline.netscispace.com

Table 2: Example of Virtual Screening Results for Quinazoline-Related Molecules

| Compound Name | Binding Affinity (Kcal/mol) |

|---|---|

| Quinoline | -7.5 scispace.com |

| Quinazoline | -7.7 scispace.com |

| 2-phenylquinazoline | -6.4 scispace.com |

| quinazolin-4(3H)-one | -6.5 scispace.com |

| 2-phenylquinazolin-4(3H)-one | -7.4 scispace.com |

| 3-hydroxy-2-phenylquinazolin-4(3H)-one | -7.2 scispace.com |

| 3-amino-2-phenylquinazolin-4(3H)-one | -8.5 scispace.com |

This table is based on data from a virtual screening against the human coronavirus receptor (6nzk). scispace.com

Following initial screening, virtual ligand design involves modifying the most promising hits to improve their predicted affinity and other properties. This rational design process is guided by the interactions observed in the docking simulations.

Computational Lead Optimization

Once a "hit" compound is identified, computational lead optimization aims to refine its structure to create a "lead" candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. This iterative process heavily relies on computational tools to predict the effects of chemical modifications before committing to synthesis. schrodinger.com

A key strategy in lead optimization is to understand the structure-activity relationships (SARs) around the hit's pharmacophore. mdpi.com For a quinazoline derivative, this might involve systematically modifying substituents on the quinazoline core or the N-phenyl ring. For instance, in a lead optimization campaign for quinazolinedione antimalarials, researchers explored replacing a methoxy (B1213986) group on a phenyl side chain with other substituents like fluorine or chlorine. mdpi.com Computational analysis suggested that these changes could maintain or enhance activity, a prediction that was later confirmed by in vitro testing which showed that 3-fluoro and 3-chloro analogues had potent activity. mdpi.com

Modern lead optimization workflows employ a suite of advanced computational methods:

Free Energy Perturbation (FEP+): A physics-based method that provides highly accurate predictions of changes in protein-ligand binding affinity resulting from small chemical modifications. schrodinger.com

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of binding interactions. tandfonline.com

ADME Prediction: In silico models (e.g., SwissADME) are used to predict the Absorption, Distribution, Metabolism, and Excretion properties of designed analogs, helping to eliminate candidates with poor drug-like properties early in the process. mdpi.com

This "predict-first" approach allows chemists to explore a vast chemical space virtually, prioritizing the synthesis of only the most promising compounds and thereby accelerating the discovery timeline. schrodinger.com

Table 3: Example of Lead Optimization Strategy for Quinazolinedione Derivatives

| Parent Compound Moiety | Modification | Resulting Compound IC50 (nM) | Rationale/Observation |

|---|---|---|---|

| m-anisidine | Replace methoxy with 3-fluoro | 36 ± 5 | Potent activity was maintained by replacing the methoxy group with a fluorine atom in the meta position. mdpi.com |

| m-anisidine | Replace methoxy with 3-chloro | 22 ± 5 | The 3-chloro analogue provided optimal activity in the series. mdpi.com |

This table illustrates a lead optimization workflow based on a study of quinazolinedione derivatives against P. falciparum 3D7. mdpi.com

Preclinical Biological Evaluation Methodologies in Vitro

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to elucidate the mechanism of action of a compound and to quantify its potency against a specific molecular target. For derivatives of 7-chloro-N-phenylquinazolin-4-amine, these assays have been crucial in identifying their roles as inhibitors of key enzymes involved in cancer progression.

Kinase Activity Assays (e.g., EGFR, VEGFR-2)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The inhibitory activity of quinazoline (B50416) derivatives against these kinases is a key area of investigation.

Several studies have confirmed that the quinazoline scaffold is a potent backbone for RTK inhibitors. nih.gov The inhibitory potential of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). For instance, certain N-phenylquinazolin-4-amine derivatives have been evaluated for their ability to inhibit EGFR and VEGFR-2. researchgate.net In one study, a series of 7-chloro-quinazoline derivatives were synthesized and assessed for their VEGFR-2 inhibitory activity. The results indicated that the 7-chloro substitution generally enhanced cytotoxic effects. dovepress.com Another study on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives also highlighted their potential as VEGFR-II inhibitors. nih.gov One derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), showed a VEGFR-II IC50 value of 1.38 µM. nih.gov

Research into quinazolines as multi-target RTK inhibitors has shown that some compounds can potently inhibit EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) simultaneously. nih.gov For example, compound 1 in a specific study was found to be a low nanomolar inhibitor of all three RTKs. nih.gov The introduction of a chloro group at the 6-position of the quinazoline ring has also been shown to be important for broad-spectrum cytotoxic activity and potent VEGFR-2 inhibition. tandfonline.com

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

| 7-Chloro-quinazoline derivatives | VEGFR-2 | 0.117 (for compound 5p) | dovepress.com |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | VEGFR-2 | 1.38 | nih.gov |

| 6-Chloro-quinazoline derivatives | VEGFR-2 | 0.09 - 0.321 | tandfonline.com |

| Quinazolin-4-one derivative 51 | EGFR | 0.072 | nih.govresearchgate.net |

| Quinazoline derivatives 1-4 | EGFR | Low nanomolar range | nih.gov |

| Quinazoline derivatives 1-4 | VEGFR-2 | Low nanomolar range | nih.gov |

COX-II Selectivity Assays

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, contributing to pain and tumor growth. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory and potential anticancer agents to minimize gastrointestinal side effects. rajpub.com

Derivatives of the quinazoline core have been investigated as selective COX-2 inhibitors. researchgate.netnih.gov In vitro assays are used to measure the inhibition of both COX-1 and COX-2 enzymes, allowing for the determination of a selectivity index (SI). For example, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated, with some compounds showing substantial COX-II selectivity. researchgate.netacs.org While direct data for this compound is sparse in this context, related structures such as 7-chloro-8-fluoro-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone have shown significant COX-II inhibition (80% inhibition). acs.orgacs.org Another study on quinazolin-5-one derivatives identified compounds with potent and selective COX-2 inhibition, with IC50 values ranging from 0.22 to 1.42 µM. rajpub.com

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

| Quinazolin-5-one derivatives | COX-2 | 0.22 - 1.42 | 6.16 - 14.18 | rajpub.com |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-2 | 0.48 | 132.83 | acs.org |

| 4-{[2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-yl]amino}phenol | COX-2 | - | - | acs.org |

DHFR Inhibition Assays

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids. jpionline.org Its inhibition disrupts DNA replication and cell division, making it an established target for antimicrobial and anticancer therapies. jpionline.orgnih.gov

Several quinazoline derivatives have been designed and evaluated as DHFR inhibitors. nih.gov For example, 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivatives have been synthesized for this purpose. nih.gov In a study focused on quinazolinone-based derivatives, compounds were tested for their ability to inhibit DHFR from bacterial (Staphylococcus aureus, Escherichia coli) and human sources. nih.gov One compound, 3e , demonstrated potent inhibition of human DHFR with an IC50 value of 0.527 µM, compared to methotrexate (B535133) (IC50 = 0.118 µM). nih.gov This compound also showed potent activity against E. coli DHFR (IC50 = 0.158 µM), proving more effective than the reference drug trimethoprim. nih.gov Another study reported that synthesized quinazolin-4(3H)-ones produced DHFR inhibition in the range of 4-24 µM. jpionline.org

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 3e | Human DHFR | 0.527 | nih.gov |

| Compound 3e | E. coli DHFR | 0.158 | nih.gov |

| Compound 3d | S. aureus DHFR | 0.769 | nih.gov |

| Quinazolin-4(3H)-ones | Microbial DHFR | 4 - 24 | jpionline.org |

PARP1 and BRD4 Enzymatic Potency Assays

Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) are key enzymes involved in DNA repair and epigenetic regulation, respectively. Dual inhibition of PARP1 and BRD4 is an emerging therapeutic strategy, particularly for breast cancer, based on the concept of synthetic lethality. nih.govresearchgate.net

Research has led to the development of quinazolin-4(3H)-one derivatives as dual inhibitors of these targets. nih.gov In one such study, compound 19d , a quinazolin-4(3H)-one derivative, exhibited micromolar enzymatic potency against both BRD4 and PARP1. nih.gov Further optimization efforts in another study led to compound HF4 , which also showed low micromolar inhibitory activity against both enzymes, with a particularly strong inhibition of the BRD4 BD1 domain (IC50 = 204 nM). diva-portal.org These studies demonstrate the potential of the quinazoline scaffold to be adapted for multi-target inhibition within the epigenetic and DNA repair pathways. nih.govdiva-portal.org

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 19d | PARP1 & BRD4 | Micromolar potency | nih.gov |

| Compound HF4 | BRD4 | 1.2 | diva-portal.org |

| Compound HF4 | BRD4 (BD1 domain) | 0.204 | diva-portal.org |

Cellular Assays

Cell Proliferation/Cytotoxicity Assays (e.g., GI50, IC50 determinations)

The antiproliferative and cytotoxic effects of this compound derivatives are commonly evaluated against a panel of human cancer cell lines. The potency is typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given biological function).

A study on 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one (12 ) reported its activity against the CNS cancer cell line SNB-75, with a GI50 value of -5.59 M (likely representing a log10 concentration, i.e., 2.57 µM). researchgate.net Another series of 7-chloro-quinazoline urea (B33335) derivatives were tested against four cancer cell lines (HCT-116, HePG-2, HeLa, and MCF-7), with compound 5d showing potent activity with IC50 values ranging from 2.39 to 8.94 µM. dovepress.com Similarly, 7-chloroquinoline (B30040) derivatives were evaluated against MCF-7 (breast) and PC3 (prostate) cancer cells, with compound 4q showing IC50 values of 6.502 µM and 11.751 µM, respectively. nih.gov A particularly potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ), exhibited high cytotoxic activity with GI50 values between 1.9 and 3.2 nM across various cell lines. acs.org

| Compound/Derivative | Cell Line | Assay Type | Value (µM) | Reference |

| 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one (12) | CNS SNB-75 | GI50 | 2.57 | researchgate.net |

| 7-chloro-quinazoline derivative (5d) | HePG-2 | IC50 | 2.39 | dovepress.com |

| 7-chloro-quinazoline derivative (5d) | MCF-7 | IC50 | 4.81 | dovepress.com |

| 7-chloro-quinazoline derivative (5d) | HCT-116 | IC50 | 6.09 | dovepress.com |

| 7-chloro-quinazoline derivative (5d) | HeLa | IC50 | 8.94 | dovepress.com |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | MCF-7 | IC50 | 6.502 | nih.gov |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | PC3 | IC50 | 11.751 | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Various | GI50 | 0.0019 - 0.0032 | acs.org |

| Quinazolin-4-one derivative 51 | MCF-7 | IC50 | 0.06 | nih.gov |

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis is a fundamental technique to determine the antiproliferative mechanism of a compound. Flow cytometry, which measures the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide, is commonly employed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that interferes with cell cycle progression will cause an accumulation of cells in a specific phase.

Several 4-anilinoquinazoline (B1210976) derivatives have been shown to induce cell cycle arrest. For instance, treatment of A549 lung cancer cells with the potent tubulin inhibitor 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) resulted in a significant, dose-dependent arrest of cells in the G2/M phase. acs.orgacs.org Similarly, a study on quinazolinone-chalcone hybrids in A431 epidermoid carcinoma cells revealed that the most cytotoxic compounds arrested the cells in the S or G2/M phase. tandfonline.com In contrast, some 7-chloro-quinazoline derivatives bearing a urea functionality were found to cause cell cycle arrest in the G1/S phase in MCF-7 cells. dovepress.com This indicates that substitutions on the quinazoline core can significantly influence the specific phase of cell cycle arrest.

Table 1: Effect of Quinazoline Analogs on Cell Cycle Distribution

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | A549 | G2/M phase arrest | acs.orgacs.org |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | G2 phase arrest | nih.gov |

| Quinazolinone-chalcone hybrids | A431 | S or G2/M phase arrest | tandfonline.com |

| 7-chloro-quinazoline-urea hybrids (e.g., 5p) | MCF-7 | G1/S phase arrest | dovepress.com |

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Assays to detect apoptosis often involve measuring the activation of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, -7, -9) and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP). nih.gov

The 4-anilinoquinazoline analog N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was shown to induce apoptosis in SW620 colon cancer cells. nih.gov Western blot analysis of cells treated with DW-8 revealed an increase in the levels of cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and cleaved PARP. Furthermore, it decreased the expression of the anti-apoptotic protein Bcl-2 and increased the release of cytochrome c from the mitochondria, confirming the activation of the intrinsic apoptotic pathway. nih.gov Similarly, studies on 2-phenylquinazoline-4-amine derivatives also demonstrated the induction of apoptosis through the upregulation of cleaved PARP. mdpi.com

Microtubule Formation and Disruption Assays

Microtubules are dynamic polymers essential for cell division, structure, and transport. Agents that interfere with microtubule dynamics can halt mitosis and lead to cell death. The effect of a compound on the cellular microtubule network is often visualized using immunofluorescence microscopy, where tubulin is stained with specific antibodies.

Several quinazoline derivatives have been identified as potent microtubule-targeting agents. nih.gov The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to effectively disrupt the microtubule network in cancer cells, a mechanism shared by other potent tubulin inhibitors. acs.orgacs.org This disruption of microtubule formation leads to the observed arrest in the G2/M phase of the cell cycle. acs.org

Gene Expression Analysis (e.g., NQO1 Upregulation)

Compounds can also exert their effects by modulating the expression of specific genes. The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of the transcription factor Nrf2 leads to the upregulation of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov The induction of NQO1 can be measured to assess a compound's ability to activate this protective pathway.

A study dedicated to novel N-substituted 2-phenylquinazolin-4-amine (B85525) derivatives identified them as potent inducers of NQO1. tandfonline.com The most active compound, 2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine , caused a dose-dependent induction of NQO1 activity. tandfonline.com Molecular docking studies suggested that these compounds may function by inhibiting the Keap1-Nrf2 protein-protein interaction, which leads to Nrf2 stabilization and subsequent upregulation of its target genes like NQO1. tandfonline.comnih.gov

Target Specificity and Selectivity Profiling

The quinazoline scaffold is famously versatile and can be tailored to inhibit a wide range of biological targets. arabjchem.org Therefore, a crucial step in preclinical evaluation is to profile the compound's activity against a panel of potential targets to determine its specificity and selectivity. While some 4-anilinoquinazolines target tubulin, many others are potent inhibitors of protein kinases. acs.orgnih.gov

For example, many clinically approved drugs like Gefitinib and Erlotinib are 4-anilinoquinazolines that selectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Other derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora Kinases. nih.govijcce.ac.irnih.gov Some hybrids have even been designed as dual inhibitors, for instance, targeting both VEGFR-2 and Histone Deacetylases (HDACs). ekb.eg Profiling a new compound like this compound against a panel of such kinases and other enzymes is essential to elucidate its precise mechanism of action and to understand whether it is a highly selective agent or a multi-targeted inhibitor. nih.gov

Advanced Research Directions and Future Perspectives in Quinazoline Research

Development of Multi-targeting Agents

The complexity of diseases like cancer and Alzheimer's, which involve multiple pathological pathways, has spurred the development of multi-target-directed ligands (MTDLs). bohrium.com Quinazoline (B50416) derivatives are exceptionally well-suited for this approach, capable of being engineered to interact with several biological targets simultaneously. ekb.egekb.eg This strategy offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov

Researchers have successfully designed quinazoline-based compounds that act as dual or multiple inhibitors of key signaling proteins. A significant area of focus has been the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR), two critical receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. ekb.egnih.gov For instance, studies have described quinazolines that potently inhibit EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) in the low nanomolar range. nih.gov Some of these compounds not only inhibit multiple RTKs but also demonstrate microtubule-depolymerizing activity, showcasing a multi-pronged attack on cancer cells. nih.gov

Beyond cancer, the multi-target approach is being applied to neurodegenerative disorders. In the context of Alzheimer's disease, quinazoline derivatives have been developed to concurrently inhibit human cholinesterases (hChE) and β-secretase (hBACE-1), two key enzymes in the disease's progression. bohrium.comnih.gov One lead compound, AK-2, not only showed significant inhibitory activity against both enzymes but also inhibited Aβ aggregation and demonstrated cognitive improvement in an animal model. bohrium.com This highlights the potential of quinazoline scaffolds to address the multifaceted nature of complex diseases. bohrium.commdpi.com

Table 1: Examples of Multi-Targeting Quinazoline Derivatives

| Compound Series/Name | Targets | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Quinazolines 1 & 2 | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer | Exhibited low nanomolar inhibition of multiple RTKs and caused microtubule depolymerization. nih.gov | nih.gov |

| AK-2 | hAChE, hBACE-1, Aβ aggregation | Alzheimer's Disease | Showed significant dual enzyme inhibition and reduced Aβ pathology in vivo. bohrium.com | bohrium.comnih.gov |

| Anthraquinone−quinazoline hybrids | DNA intercalation, other targets | Cancer | Designed as novel multitarget hybrids to enhance anticancer potency. frontiersin.org | frontiersin.org |

Design of Hybrid Molecules with Enhanced Activities

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.govrsc.org This approach aims to create hybrid compounds with synergistic or additive biological activities, potentially engaging multiple targets or improving pharmacokinetic profiles. rsc.org The quinazoline nucleus is a popular scaffold for creating such hybrids due to its proven therapeutic importance. nih.gov

A variety of hybrid molecules have been synthesized by combining quinazoline with other biologically active heterocyclic systems. For example, researchers have designed and synthesized:

Quinazoline-Triazole Hybrids: Linking quinazoline with triazole moieties has yielded compounds with potent antibacterial or acetylcholinesterase inhibitory activities for potential use in treating Alzheimer's disease. rsc.orgarabjchem.org

Quinazoline-Sulfonamide Hybrids: These hybrids have been investigated for their antibacterial and antimalarial properties. nih.gov

Quinazoline-Pyrazole Hybrids: The conjugation of quinazolinone and pyrazole (B372694) carbamide has led to the development of novel antifungal agents. nih.gov

Quinazoline-Thiazoline Hybrids: A hybrid compound incorporating these two scaffolds showed potent DPP-4 enzyme inhibition, suggesting its potential as a lead for new antidiabetic agents. nih.gov

Quinazoline-Thiophene/Thienopyrimidine Hybrids: Integrating these scaffolds has produced novel compounds with significant antiproliferative activity against various cancer cell lines. rsc.org

Lead Optimization Strategies for Improved Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery, where an initial "hit" or "lead" compound is systematically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. nih.govosti.gov For quinazoline-based agents, this process often involves extensive structure-activity relationship (SAR) studies. osti.gov

Key optimization strategies for the quinazoline scaffold include:

Modification at the 2- and 4-positions: These positions on the quinazoline core are frequently targeted for modification. Docking studies and SAR analyses have shown that substitutions at these sites are crucial for potency and can significantly influence ADME (absorption, distribution, metabolism, and excretion) properties. osti.govacs.org For instance, in the development of BET family inhibitors, incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position led to analogs with improved pharmacokinetic profiles. osti.gov

Substitution on the Quinazoline Ring System: Introducing various substituents, such as halogens or alkyl groups, at different positions (e.g., C-6, C-7) can modulate activity. For example, in the optimization of cruzain inhibitors, fixing the benzyl (B1604629) ring at position 4 while exploring various electron-donating, electron-withdrawing, and heterocyclic groups at position 2 allowed for a thorough exploration of the SAR. acs.org

Stereochemistry: The stereochemical configuration of substituents can be vital for activity. In the optimization of certain quinazoline-based BET inhibitors, it was found that the S-configuration was preferred for the phenylmorpholine substitution to achieve high potency. osti.gov

Through these iterative design, synthesis, and evaluation cycles, researchers can refine lead compounds, transforming them into viable clinical candidates with improved therapeutic windows. nih.govosti.govosti.gov

Exploration of Novel Biological Targets for Quinazoline Scaffolds

While quinazolines are well-known as inhibitors of RTKs like EGFR, ongoing research continues to uncover novel biological targets for this versatile scaffold. ekb.egbohrium.com This expands the potential therapeutic applications of quinazoline derivatives into new areas of medicine. researchgate.net

Some of the more recently explored targets for quinazoline-based compounds include:

Bromodomain and Extra-Terminal (BET) Family Proteins: Quinazoline-based analogs have been developed as potent inhibitors of BET proteins, such as BRD4. osti.govosti.gov These "epigenetic readers" are critical in regulating gene transcription and are implicated in cancer and inflammatory diseases. osti.gov

Poly (ADP-ribose) Polymerase (PARP): Computational screening has identified quinazoline scaffolds as potential inhibitors of PARP enzymes, which are involved in DNA repair and are a key target in cancer therapy. nih.gov